molecular formula C10H10F4O3S B1299253 2,2,3,3-Tetrafluoropropyl p-toluenesulfonate CAS No. 786-31-2

2,2,3,3-Tetrafluoropropyl p-toluenesulfonate

Cat. No.: B1299253
CAS No.: 786-31-2
M. Wt: 286.25 g/mol
InChI Key: IMDNPHAMGJIKNV-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl p-toluenesulfonate (CAS 786-31-2) is a fluorinated sulfonate ester with the molecular formula C₁₀H₁₀F₄O₃S and a molecular weight of 286.24 g/mol. It features a tetrafluoropropyl chain bonded to a p-toluenesulfonate (tosylate) group, a combination that imparts unique reactivity and physicochemical properties. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in nucleophilic substitution reactions and fluorinated molecule derivatization. Its synthesis typically involves the reaction of 2,2,3,3-tetrafluoropropyl alcohol with p-toluenesulfonyl chloride under controlled conditions .

Key physical properties include:

  • Density: 1.369 g/cm³
  • Melting Point: 14–16°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoropropyl p-toluenesulfonate typically involves the reaction of p-toluenesulfonyl chloride with 2,2,3,3-tetrafluoropropanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

The reaction proceeds via the formation of an intermediate sulfonate ester, which is then purified by recrystallization or column chromatography to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Large-scale reactors: Equipped with temperature control and stirring mechanisms

    Continuous flow systems: To ensure efficient mixing and reaction completion

    Purification: Using industrial-scale chromatography or distillation techniques

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoropropyl p-toluenesulfonate undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form p-toluenesulfonic acid and 2,2,3,3-tetrafluoropropanol.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Sodium hydroxide, potassium carbonate

    Solvents: Dichloromethane, ethanol, water

Major Products

    Nucleophilic substitution: Produces substituted products such as amines, ethers, or thioethers.

    Elimination: Produces alkenes.

    Hydrolysis: Produces p-toluenesulfonic acid and 2,2,3,3-tetrafluoropropanol.

Scientific Research Applications

Organic Synthesis

2,2,3,3-Tetrafluoropropyl p-toluenesulfonate is primarily used as a protecting group in organic synthesis. Protecting groups are essential in multi-step syntheses to prevent unwanted reactions at specific sites of a molecule. The compound's fluorinated nature provides enhanced stability and selectivity during reactions.

Case Study: Synthesis of Hydrofluoroethers

In a documented method, this compound is utilized to synthesize hydrofluoroethers through a two-step process involving p-toluenesulfonyl chloride and fluorinated alcohols. This method highlights the compound's role in producing fluorinated solvents with desirable properties for various applications in organic chemistry .

Pharmaceutical Applications

The compound has been explored for its antifungal activities. In studies where it was incorporated into antifungal agents, this compound demonstrated significant efficacy against pathogens like Aspergillus fumigatus and Aspergillus flavus. These findings suggest that the compound can be pivotal in developing new antifungal therapies .

Case Study: Antifungal Activity

In an experimental setup, researchers tested various triazole derivatives containing this compound against fungal infections. The results indicated that these derivatives exhibited enhanced antifungal activity compared to non-fluorinated counterparts, showcasing the importance of fluorination in medicinal chemistry .

Material Science

Due to its chemical inertness and resistance to high temperatures and solvents, this compound is also employed in material science. It can be used to modify surfaces for applications requiring low friction and high durability.

Application Example: Coatings

Fluorinated compounds like this one are often used in coatings that require chemical resistance and durability under extreme conditions. For instance, the integration of such compounds into polymer matrices can enhance properties like water repellency and thermal stability .

Environmental Applications

The compound's stability makes it suitable for applications in environmental science as well. It can serve as a marker or tracer in studies related to pollution tracking due to its persistence in various environments.

Example: Tracer Studies

Research has indicated that fluorinated compounds can be utilized as tracers for studying the movement of pollutants in ecosystems. This application is crucial for understanding environmental impacts and developing remediation strategies .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisProtecting group for multi-step reactionsEnhanced stability and selectivity
PharmaceuticalsAntifungal agent developmentIncreased efficacy against fungal pathogens
Material ScienceSurface modification for coatingsImproved chemical resistance and durability
Environmental ScienceTracer for pollution studiesPersistence aids in tracking pollutants

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoropropyl p-toluenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, allowing the tetrafluoropropyl group to be introduced into various organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Tosylate Esters

2,2,2-Trifluoroethyl p-Toluenesulfonate

  • Molecular Formula : C₉H₉F₃O₃S
  • Molecular Weight : 260.22 g/mol
  • Key Differences : The trifluoroethyl group has one fewer fluorine atom and a shorter carbon chain compared to the tetrafluoropropyl group.
  • Reactivity : Reduced steric hindrance and fewer adjacent fluorines may limit elimination reactions (e.g., dehydrofluorination) compared to the tetrafluoropropyl analogue.
  • Applications : Similar use as a sulfonating agent but with lower thermal stability due to reduced fluorination .

2,3,3-Trifluoro-1-propenyl p-Toluenesulfonate

  • Derivation : Synthesized via dehydrofluorination of 2,2,3,3-tetrafluoropropyl p-toluenesulfonate, forming an alkenyl sulfonate .
  • Reactivity: The conjugated double bond enhances electrophilicity, making it highly reactive toward nucleophiles like amines. This property is exploited to synthesize (Z)-α-fluoro-β-amino acrylaldehydes in high yields (70–95%) .

Fluorinated Methacrylate and Acrylate Esters

2,2,3,3-Tetrafluoropropyl Methacrylate

  • Molecular Formula : C₇H₈F₄O₂
  • Molecular Weight : 200.13 g/mol
  • Key Differences : Replaces the tosylate group with a methacrylate moiety.
  • Applications : Used in fluoropolymer synthesis for coatings and membranes. The methacrylate group enables radical polymerization, yielding materials with enhanced hydrophobicity and chemical resistance.
  • Physical Properties : Lower density (1.25 g/mL) and higher volatility compared to the tosylate derivative .

2,2,3,3-Tetrafluoropropyl Acrylate (TFPA)

  • Molecular Formula : C₆H₆F₄O₂
  • Molecular Weight : 194.11 g/mol
  • Key Differences : Acrylate group instead of tosylate.
  • Applications : Valued in pharmaceuticals for improved aqueous solubility, enabling drug delivery applications. The acrylate group also supports polymerization but with lower thermal stability than methacrylates .

Fluorinated Ethers

1,1,2,2-Tetrafluoroethyl-2,2,3,3-Tetrafluoropropyl Ether (TTE)

  • Molecular Formula : C₅H₄F₈O
  • Molecular Weight : 232.08 g/mol
  • Key Differences : Ether linkage instead of sulfonate ester.
  • Applications : A co-solvent in lithium-ion battery electrolytes , where its high fluorine content improves oxidative stability (up to 4.8 V) and reduces flammability. Unlike the tosylate derivative, TTE is chemically inert under battery operating conditions .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications Reactivity/Stability Characteristics
This compound C₁₀H₁₀F₄O₃S 286.24 Tosylate ester Organic synthesis, fluorinated intermediates High reactivity in nucleophilic substitutions; prone to dehydrofluorination
2,2,2-Trifluoroethyl p-toluenesulfonate C₉H₉F₃O₃S 260.22 Tosylate ester Sulfonating agent Lower thermal stability; reduced elimination reactions
2,2,3,3-Tetrafluoropropyl methacrylate C₇H₈F₄O₂ 200.13 Methacrylate ester Fluoropolymer production Polymerizable; high hydrophobicity
2,2,3,3-Tetrafluoropropyl acrylate (TFPA) C₆H₆F₄O₂ 194.11 Acrylate ester Pharmaceuticals, drug delivery Improved aqueous solubility; moderate thermal stability
TTE (fluorinated ether) C₅H₄F₈O 232.08 Ether Lithium-ion battery electrolytes High electrochemical stability; non-flammable

Materials Science

  • 2,2,3,3-Tetrafluoropropyl methacrylate is copolymerized with N-isopropylacrylamide to create thermoresponsive polymers for Langmuir-Blodgett films, demonstrating tunable surface properties .

Biological Activity

2,2,3,3-Tetrafluoropropyl p-toluenesulfonate (CAS No. 786-31-2) is a fluorinated organic compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

  • Molecular Formula : C₁₀H₁₀F₄O₃S
  • Molecular Weight : 286.25 g/mol
  • Boiling Point : 124°C (at 2 mmHg)
  • Melting Point : 13-16°C
  • Density : 1.397 g/cm³

The biological activity of this compound is primarily attributed to its interaction with various biological systems. It may affect metabolic pathways by inhibiting specific enzymes or receptors involved in cellular processes. The compound's fluorinated structure can enhance its reactivity and binding affinity to biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for microbial survival.
  • Anti-inflammatory Effects : There is evidence to suggest that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.
  • Anticancer Properties : Some studies have indicated that fluorinated compounds can exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.

Antimicrobial Activity

A study conducted on derivatives of this compound showed promising results against fungal infections. The compound demonstrated significant in vivo activity against Candida, Aspergillus, and Cryptococcus species. In particular, a derivative known as R-102557 showed excellent efficacy with minimal toxicity in preliminary tests on rats .

CompoundTarget OrganismEfficacyToxicity Level
R-102557Candida albicansHighLow
R-102557Aspergillus nigerModerateLow
R-102557Cryptococcus neoformansHighLow

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS). This suggests a potential role for the compound in managing inflammatory diseases.

Toxicological Studies

Toxicological assessments indicate that while the compound exhibits some level of systemic toxicity at high doses (e.g., diarrhea at doses over 2000 mg/kg), it has a NOAEL (No Observed Adverse Effect Level) of 1000 mg/kg for reproductive and developmental toxicity in rat models . This highlights the importance of dosage in determining the safety profile of the compound.

Q & A

Basic Research Questions

Q. What are the synthetic routes for preparing 2,2,3,3-tetrafluoropropyl p-toluenesulfonate, and what critical parameters influence yield and purity?

The compound is synthesized via esterification between 2,2,3,3-tetrafluoropropanol and p-toluenesulfonyl chloride under acid-catalyzed conditions. Key parameters include:

  • Catalyst selection : Use of anhydrous conditions and catalysts like pyridine to neutralize HCl byproducts, improving reaction efficiency .
  • Temperature control : Maintaining temperatures below 40°C to avoid decomposition of the sulfonate group .
  • Purification : Column chromatography or recrystallization from non-polar solvents (e.g., hexane) to achieve ≥97% purity, as validated by NMR and GC-MS .

Q. How can researchers characterize the physical and chemical properties of this compound?

Essential characterization methods include:

  • Thermal analysis : Differential scanning calorimetry (DSC) confirms a melting point of 14–16°C and boiling point of 134°C at reduced pressure (0.5 mmHg) .
  • Spectroscopic techniques : 19F^{19}\text{F} NMR reveals distinct signals for the tetrafluoropropyl group (−120 to −140 ppm), while 1H^{1}\text{H} NMR identifies aromatic protons from the p-toluenesulfonyl moiety (δ 7.2–7.8 ppm) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity and stability under storage conditions (2–8°C) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Safety protocols emphasize:

  • Ventilation : Use fume hoods to prevent inhalation of vapors (H335 hazard) .
  • Personal protective equipment (PPE) : Nitrile gloves and goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Storage : Keep in airtight containers away from moisture and incompatible substances (e.g., strong bases) to prevent decomposition .

Advanced Research Questions

Q. How does this compound participate in nucleophilic substitution reactions, and what factors govern its reactivity?

The compound acts as an electrophilic sulfonate ester, facilitating SN_\text{N}2 reactions with nucleophiles (e.g., amines, alkoxides). Mechanistic studies show:

  • Fluoride ion catalysis : Enhances leaving-group ability of the sulfonate via hydrogen-bond activation, as demonstrated in reactions with amines to form (Z)-α-fluoro-β-amino acrylaldehydes .
  • Steric effects : The tetrafluoropropyl group’s steric bulk reduces reaction rates compared to non-fluorinated analogs, requiring elevated temperatures (70°C) for optimal yields .

Q. What role does this compound play in controlled polymerization systems, such as RAFT or anionic polymerization?

While direct evidence is limited for this specific sulfonate, analogous fluorinated methacrylates (e.g., 2,2,3,3-tetrafluoropropyl methacrylate) exhibit controlled polymerization behavior:

  • RAFT polymerization : Chain-transfer agents (e.g., CPDT) enable low polydispersity (<1.2) and predictable molecular weight growth, suggesting potential for block copolymer synthesis with sulfonate-containing initiators .
  • Solvent compatibility : Fluorinated monomers often require polar aprotic solvents (e.g., DMF) to maintain solubility during chain propagation .

Q. How can researchers resolve contradictions in reaction outcomes when using this compound under varying catalytic conditions?

Discrepancies in product distribution (e.g., competing elimination vs. substitution) can arise from:

  • Catalyst choice : Fluoride ions promote elimination pathways (e.g., dehydrofluorination), while bulky bases favor substitution. Kinetic studies using in situ IR spectroscopy help map reaction trajectories .
  • Solvent effects : Polar solvents stabilize transition states for substitution, whereas non-polar media may accelerate side reactions .

Q. Methodological Notes

  • Data interpretation : Cross-validate NMR and mass spectrometry data with computational models (e.g., DFT calculations) to confirm stereochemical outcomes in fluorinated products .
  • Experimental design : Use fractional factorial designs to optimize reaction parameters (temperature, catalyst loading) for scalable synthesis .

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F4O3S/c1-7-2-4-8(5-3-7)18(15,16)17-6-10(13,14)9(11)12/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDNPHAMGJIKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366184
Record name 2,2,3,3-tetrafluoropropyl p-toluenesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786-31-2
Record name 2,2,3,3-tetrafluoropropyl p-toluenesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 786-31-2
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Synthesis routes and methods I

Procedure details

406 grams of (3.08 mo) 2,2,3,3-tetrafluoropropanol, 613 gm (3.22 mol) tosyl chloride, and 1200 ml water were heated to 50° C. with mechanical stirring. Sodium hydroxide (139.7 gm, 3.5 ml) in 560 ml water was added at a rate such that the temperature remained less than 65° C. After the addition was completed, the mixture was stirred at 50° C. until the pH of the aqueous phase was 6. The mixture was cooled and extracted with 1.5 liters methylene chloride. The organic layer was washed twice with 200 ml aqueous ammonia, 350 ml water, dried with magnesium sulfate, and distilled to give 697.2 gm (79%) viscous oil.
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Synthesis routes and methods II

Procedure details

Until HCFC-225cc becomes available in commercial quantities, HCFC-225cc may be prepared by a standard and well-known organic synthesis technique. For example, 1,1-dichloro-1,2,2,3,3-pentafluoropropane may be prepared by reacting 2,2,3,3-tetrafluoro-1-propanol and p-toluenesulfonate chloride to form 2,2,3,3-tetrafluoropropyl-p-toluenesulfonate. Next, the 2,2,3,3-tetrafluoropropyl-p-toluenesulfonate is reacted with potassium fluoride in N-methylpyrrolidone to form 1,1,2,2,3-pentafluoropropane. Then, the 1,1,2,2,3-pentafluoropropane is reacted with chlorine to form 1,1-dichloro-1,2,2,3,3-pentafluoropropane.
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Synthesis routes and methods III

Procedure details

Until HCFC-225cb becomes available in commercial quantities, HCFC-225cb may be prepared by a standard and well-known organic systhesis technique. For example, to prepare 1,3-dichloro-1,1,2,2,3-pentafluoropropane, 2,2,3,3-tetrafluoropropanol, tosyl chloride, and water are reacted together to form 2,2,3,3-tetrafluoropropyl p-toluenesulfonate. Then, N-methylpyrrolidone, potassium fluoride, and the 2,2,3,3-tetrafluoropropyl p-toluenesulfonate are reacted together to form 1,1,2,2,3-pentafluoropropane. Then, chlorine and the 1,1,2,2,3-pentafluoropropane are reacted to form 1,1,3-trichloro-1,2,2,3,2-pentafluoropropane. Finally, isopropanol and the 1,1,3-trichloro-1,2,2,3,2-pentafluoropropane are reacted to form 1,3-dichloro-1,1,2,2,3-pentafluoropropane. A detailed synthesis is set forth below.
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Synthesis routes and methods IV

Procedure details

For example, to prepare 1,3-dichloro-1,1,2,2,3-pentafluoropropane, 2,2,3,3-tetrafluoropropanol, tosyl chloride, and water are reacted together to form 2,2,3,3-tetrafluoropropyl p-toluenesulfonate. Then, N-methylpyrrolidone, potassium fluoride, and the 2,2,3,3-tetrafluoropropyl p-toluenesulfonate are reacted together to form 1,1,2,2,3-pentafluoropropane. Then, chlorine and the 1,1,2,2,3-pentafluoropropane are reacted to form 1,1,3-trichloro-1,2,2,3,3-pentafluoropropane. Finally, isopropanol and the 1,1,3-trichloro-1,2,2,3,3-pentafluoropropane are reacted to form 1,3-dichloro-1,1,2,2,3-pentafluoropropane.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2,2,3,3-Tetrafluoropropyl p-toluenesulfonate
2,2,3,3-Tetrafluoropropyl p-toluenesulfonate
2,2,3,3-Tetrafluoropropyl p-toluenesulfonate
2,2,3,3-Tetrafluoropropyl p-toluenesulfonate
2,2,3,3-Tetrafluoropropyl p-toluenesulfonate
2,2,3,3-Tetrafluoropropyl p-toluenesulfonate

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